Ferrimycin A1
CAS No.: 15319-50-3
Cat. No.: VC21025023
Molecular Formula: C41H65FeN10O14
Molecular Weight: 977.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15319-50-3 |
|---|---|
| Molecular Formula | C41H65FeN10O14 |
| Molecular Weight | 977.9 g/mol |
| IUPAC Name | iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate |
| Standard InChI | InChI=1S/C41H65N10O14.Fe/c1-27(53)49(62)20-10-4-7-17-44-31(55)13-15-33(57)50(63)21-11-5-8-18-45-32(56)14-16-34(58)51(64)22-12-6-9-19-46-38(59)28-23-29(25-30(54)24-28)47-40(2)41(61,26-52)36(42)35(37(43)65-3)39(60)48-40;/h23-25,35-36,43,47,52,54,61H,4-22,26,42H2,1-3H3,(H,44,55)(H,45,56)(H,46,59)(H,48,60);/q-3;+3 |
| Standard InChI Key | NQVNPJGERCVAPV-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |
| Canonical SMILES | CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |
Introduction
Structure and Chemical Properties
Molecular Structure and Composition
Ferrimycin A1 has a complex molecular structure with the formula C41H65FeN10O14 and a molecular weight of 977.9 g/mol . The compound's IUPAC name is iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxyme. Its structure includes a benzene ring linked to amino acids, which provides rigidity and specificity for the ferrioxamine B transporter.
Physical and Chemical Properties
Ferrimycin A1 is a diacidic base with pKa values of 4.1 and 7.9, which differ considerably from those of basic ferrioxamines . The iron-free component of Ferrimycin A1 can be obtained by treatment with 8-hydroxyquinoline, and the addition of iron(III) salts reconverts the desferri compound into the original, fully active complex .
Acid hydrolysis of desferri-ferrimycin A1 yields several components, including:
-
Three moles of 1-amino-5-hydroxylaminopentane
-
Two (or possibly three) moles of succinic acid
Treatment of Ferrimycin A1 with 2M sodium acetate at room temperature for 24 hours leads to complete loss of antibiotic activity and formation of a sideramine, named sideramine Z .
Relation to Other Iron-Containing Compounds
Mechanism of Action
Protein Synthesis Inhibition
Ferrimycin A1 functions primarily as a protein synthesis inhibitor by interfering with the incorporation of amino acids into proteins in bacterial cells . This has been demonstrated through studies using radiolabeled phenylalanine, which showed a significant reduction in protein synthesis in Staphylococcus aureus when exposed to Ferrimycin A1 .
The compound specifically targets seryl-tRNA synthetase in bacterial cells, an enzyme crucial for protein biosynthesis. This selective targeting of the bacterial translation machinery distinguishes Ferrimycin A1 from antibiotics that inhibit DNA or RNA synthesis .
Bacterial Iron Transport Interaction
Like other sideromycins, Ferrimycin A1 exploits bacterial iron transport systems to gain entry into bacterial cells . The compound's siderophore moiety is recognized by bacterial iron transport proteins, facilitating its uptake across bacterial membranes . This "Trojan Horse" mechanism allows Ferrimycin A1 to achieve higher intracellular concentrations than would be possible through passive diffusion alone .
In iron-depleted environments, bacteria upregulate their iron acquisition systems, potentially making them more susceptible to Ferrimycin A1 . This relationship between iron availability and antibiotic efficacy represents an important aspect of Ferrimycin A1's antibacterial activity.
Cellular Effects
Once inside the bacterial cell, Ferrimycin A1 exerts its antibacterial effects by disrupting protein synthesis . This inhibition leads to a cascade of cellular dysfunctions, ultimately resulting in bacterial growth inhibition or cell death. The specificity of this mechanism contributes to Ferrimycin A1's selective toxicity against bacterial cells while minimizing effects on host cells.
Biological Activity
Antimicrobial Spectrum
Ferrimycin A1 exhibits significant activity against various strains of Gram-positive bacteria, particularly Staphylococcus aureus . Its efficacy has been demonstrated in both planktonic bacterial forms and biofilms. The compound maintains activity even in iron-rich environments, where many traditional antibiotics lose efficacy.
Resistance Development
Despite its efficacy, research has noted rapid development of resistance among certain bacterial strains when exposed to Ferrimycin A1 over extended periods. This resistance is attributed to structural similarities between Ferrimycin A1 and other siderophores like ferrioxamine B, which may facilitate conversion of Ferrimycin A1 into less effective forms.
Resistance mechanisms likely involve mutations in the siderophore uptake systems, as has been observed with related compounds. For example, resistance to albomycin can arise from mutations in the fhuA gene, while Ferrimycin A1 resistance may stem from altered ferrioxamine B uptake mechanisms .
Comparative Analysis with Related Compounds
Similarities with Other Sideromycins
Ferrimycin A1 belongs to the sideromycin family, which includes albomycin and salmycins . These compounds share the common characteristic of exploiting iron acquisition pathways to deliver cytotoxic moieties into bacterial cells. The table below provides a comparative analysis of Ferrimycin A1 and related sideromycins:
| Property | Ferrimycin A1 | Albomycin | Salmycins |
|---|---|---|---|
| Structure | Features a benzene ring linked to amino acids | Contains a peptide chain linked to a thioribosyl moiety | Incorporate sugar residues |
| Transport | Ferrioxamine B transporter | FhuA- and Ton-dependent uptake | Ferric hydroxamate transport systems |
| Mechanism | Protein synthesis inhibition | Protein synthesis inhibition | Antimicrobial activity |
| Resistance | Altered ferrioxamine B uptake | Mutations in fhuA | Altered siderophore recognition |
| Specificity | Primarily Gram-positive bacteria | Gram-positive and Gram-negative bacteria | Staphylococci and Streptococci |
Comparison with Conventional Antibiotics
Ferrimycin A1 differs from conventional antibiotics in several important aspects. Its iron-containing structure and utilization of bacterial iron transport systems provide a unique mechanism for cellular entry . This can allow Ferrimycin A1 to bypass some traditional resistance mechanisms that rely on reduced membrane permeability or increased efflux.
Additionally, Ferrimycin A1 maintains activity in iron-rich environments, where many traditional antibiotics lose efficacy. This characteristic makes it a valuable candidate for treating infections in patients with high iron levels or those undergoing iron supplementation therapy.
Structure-Activity Relationships
The structure of Ferrimycin A1 is crucial for its biological activity. The compound's benzene ring linked to amino acids enables rigidity and specificity for the ferrioxamine B transporter. The iron component is essential for recognition by bacterial iron transport systems, while the antibiotic moiety confers the inhibitory effect on protein synthesis .
Research has demonstrated that alterations to the structure of Ferrimycin A1 can significantly impact its antibacterial activity. For example, treatment with sodium acetate leads to complete loss of antibiotic activity and formation of sideramine Z . This highlights the delicate relationship between structural integrity and biological function in this class of compounds.
Production and Synthesis
Microbial Production
Industrial production methods for Ferrimycin A1 primarily involve fermentation of Streptomyces galilaeus cultures. Some sources also attribute production to Streptomyces griseoflavus. The fermentation process is followed by extraction and purification steps to isolate the active compound.
Chemical Synthesis Approaches
Research Applications
As a Tool in Protein Synthesis Studies
Ferrimycin A1 has been used as a tool to study protein synthesis inhibition in bacterial cells . Its selective targeting of the bacterial translation machinery makes it valuable for investigating this essential cellular process. For example, research using Bacillus subtilis biosensors confirmed Ferrimycin A1's selective inhibition of translation, distinguishing it from DNA or RNA synthesis inhibitors .
Current Research Directions
Current research on sideromycin antibiotics, including Ferrimycin A1, focuses on understanding their mechanisms of action, improving their pharmacological properties, and developing novel synthetic approaches . Recent work on siderophore-antibiotic conjugates has demonstrated that the iron-mediated coupling approach can be exploited to design custom conjugates with antibiotic activity . This opens new avenues for the design and facile synthesis of biomimetic siderophore conjugates with enhanced properties.
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